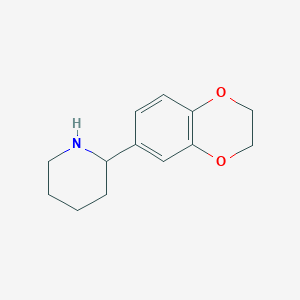

2-(2,3-Dihydro-1,4-benzodioxin-6-yl)piperidine

Descripción general

Descripción

Synthesis Analysis

- Acylation : The sulfonamide is then reacted with 2-bromo-N-(un/substituted-phenyl)acetamides in DMF using lithium hydride as a base to afford various 2-{2,3-dihydro-1,4-benzodioxin-6-yl[(4-methylphenyl)sulfonyl]amino}-N-(un/substituted-phenyl)acetamides .

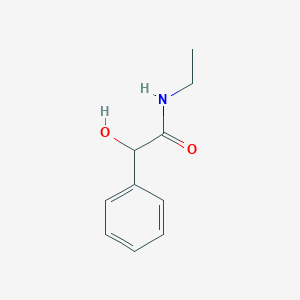

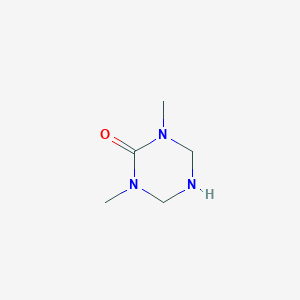

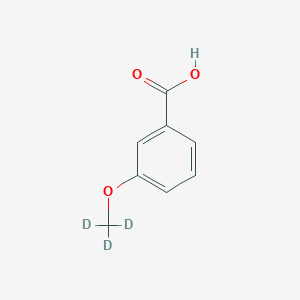

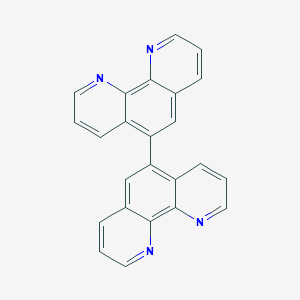

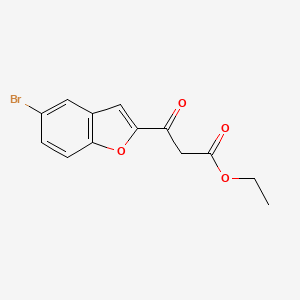

Molecular Structure Analysis

The molecular structure of 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)piperidine consists of a piperidine ring fused with a 1,4-benzodioxin moiety. The benzodioxin ring provides rigidity and aromaticity to the compound, while the piperidine ring contributes to its basicity . Here’s the chemical structure:

Physical And Chemical Properties Analysis

- IR Spectra : Characteristic peaks include N-H stretching, C-H stretching of the aromatic ring, -CH2 stretching, C=O stretching, and C=C stretching of the aromatic ring .

Aplicaciones Científicas De Investigación

- The chiral motif of 2,3-dihydro-1,4-benzodioxane is widely utilized in diverse medicinal substances and bioactive natural compounds. Notable therapeutic agents containing this motif include:

- Research has shown that this molecule exhibits antibacterial activity. It significantly inhibits bacterial biofilm growth in Bacillus subtilis and Escherichia coli .

- The compound’s derivatives have been investigated for their enzyme inhibitory potential. While they exhibit moderate to weak inhibition of cholinesterases and lipoxygenase enzymes, further exploration is warranted .

- Some new sulfonamides containing benzodioxane and acetamide moieties were studied. Their enzyme inhibitory potential was explored, suggesting potential therapeutic applications .

- Various synthetic methods have been developed to construct critical chiral 2,3-dihydro-1,4-benzodioxane frameworks. These include palladium-catalyzed intramolecular etherification and asymmetric O-arylation coupling reactions .

- The absolute configuration of the C2 stereo center greatly influences the biological activity of benzodioxane compounds. Researchers continue to explore novel derivatives and their pharmacological properties .

Medicinal Chemistry and Drug Development

Antibacterial Activity

Enzyme Inhibition Studies

Sulfonamides with Benzodioxane and Acetamide Moieties

Chemical Synthesis and Framework Construction

Biological Activity and Absolute Configuration

Safety and Hazards

Mecanismo De Acción

Target of Action

The primary targets of 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)piperidine are cholinesterases and lipoxygenase enzymes . These enzymes play crucial roles in the nervous system and inflammatory responses, respectively.

Mode of Action

The compound interacts with its targets by inhibiting their activity. It exhibits moderate to weak inhibition of cholinesterases and lipoxygenase enzymes . This inhibition disrupts the normal function of these enzymes, leading to changes in the biochemical processes they regulate.

Biochemical Pathways

The inhibition of cholinesterases affects the cholinergic pathway , which is involved in transmitting signals in the nervous system. On the other hand, the inhibition of lipoxygenase affects the arachidonic acid pathway , which is involved in the inflammatory response .

Result of Action

The molecular and cellular effects of the compound’s action include the disruption of signal transmission in the nervous system and the modulation of the inflammatory response . These effects can potentially lead to changes in physiological functions regulated by these systems.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, the compound’s inhibitory activity might be affected by the pH of the environment . .

Propiedades

IUPAC Name |

2-(2,3-dihydro-1,4-benzodioxin-6-yl)piperidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2/c1-2-6-14-11(3-1)10-4-5-12-13(9-10)16-8-7-15-12/h4-5,9,11,14H,1-3,6-8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVAQWRCKBMNNLD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)C2=CC3=C(C=C2)OCCO3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,3-Dihydro-1,4-benzodioxin-6-yl)piperidine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

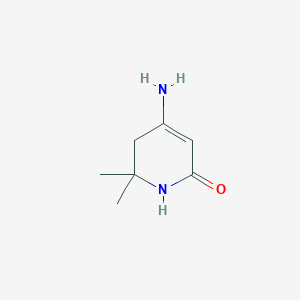

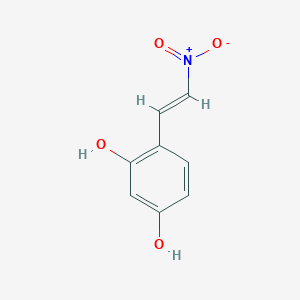

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]aniline](/img/structure/B3176054.png)